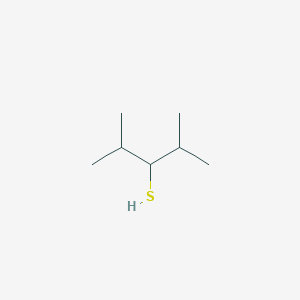
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as Furan-U, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Furan-U is a urea derivative with a furan-pyrazole structure, and it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学的研究の応用
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is its wide range of biological activities, making it a promising candidate for the development of new drugs. 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has also been shown to have low toxicity, making it a suitable compound for further pharmacological studies. However, one of the limitations of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea. One of the potential applications of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is in the treatment of cancer, where it could be used as a single agent or in combination with other drugs. Furthermore, 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea could be developed as a potential anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel compound with promising therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been optimized to obtain a pure and stable form suitable for further biological and pharmacological studies. 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. However, further studies are needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea and to optimize its pharmacokinetic properties for in vivo applications.
合成法
The synthesis of 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 4-(furan-3-yl)-1H-pyrazole-1-carboxylic acid followed by the addition of ethylenediamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain a high yield of the desired product. The synthesis method has been optimized to obtain 1-(4-chlorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea in a pure and stable form suitable for further biological and pharmacological studies.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-16-3-1-13(2-4-16)9-20-17(23)19-6-7-22-11-15(10-21-22)14-5-8-24-12-14/h1-5,8,10-12H,6-7,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQCQCPLNWDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)
![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)
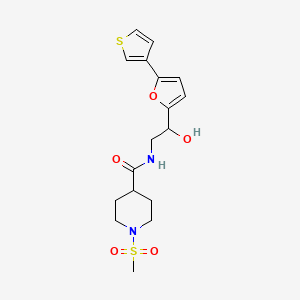
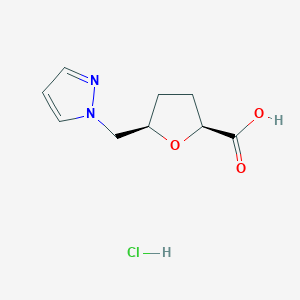
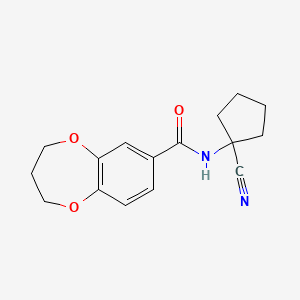
![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)
![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457617.png)
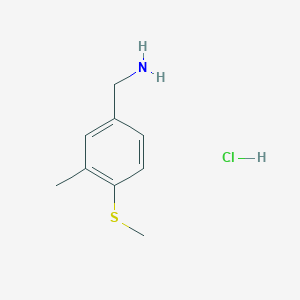
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)
